

(3-CHLORO-4-(TRIFLUOROMETHOXY)PHENYL)METHANAMINE

CAS number 771581-60-3

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

(3-CHLORO-4-

Compound Name: (TRIFLUOROMETHOXY)PHENYL
METHANAMINE

Cat. No.: B1395227

[Get Quote](#)

An In-Depth Technical Guide to **(3-Chloro-4-(trifluoromethoxy)phenyl)methanamine** (CAS: 771581-60-3)

Abstract

(3-Chloro-4-(trifluoromethoxy)phenyl)methanamine, also known as 3-chloro-4-(trifluoromethoxy)benzylamine (CAS No. 771581-60-3), is a highly functionalized aromatic amine that serves as a critical building block in modern medicinal chemistry. The strategic placement of a chlorine atom and a trifluoromethoxy group on the phenyl ring imparts unique electronic and physicochemical properties that are highly sought after in drug design. These substituents can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.^{[1][2]} This technical guide provides a comprehensive overview for researchers and drug development professionals, detailing the compound's physicochemical properties, characterization data, a representative synthetic pathway with a detailed protocol, and its applications in the synthesis of complex pharmaceutical agents. Furthermore, it outlines essential safety and handling protocols to ensure its proper use in a laboratory setting.

The Strategic Importance in Drug Discovery

The design of novel therapeutics often hinges on the use of molecular building blocks that offer precise control over a drug candidate's pharmacological profile. **(3-Chloro-4-(trifluoromethoxy)phenyl)methanamine** is a prime example of such a scaffold. Its value is derived from the synergistic effects of its two key functional groups:

- The Trifluoromethoxy (-OCF₃) Group: This moiety is a powerful tool in medicinal chemistry.[1][2] It is a strong electron-withdrawing group and is highly lipophilic, often more so than the related trifluoromethyl (-CF₃) group.[1][3] This increased lipophilicity can improve a compound's ability to cross cellular membranes and the blood-brain barrier. Crucially, the -OCF₃ group is exceptionally stable to metabolic degradation, which can increase the half-life and bioavailability of a drug candidate.[1]
- The Chlorine (-Cl) Atom: As a halogen, chlorine can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity for a target protein. Its position meta to the benzylamine group influences the molecule's electronic distribution and provides a vector for further chemical modification. The combination of chloro and trifluoromethoxy substituents is a recognized strategy for modulating the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients (APIs).[4][5]

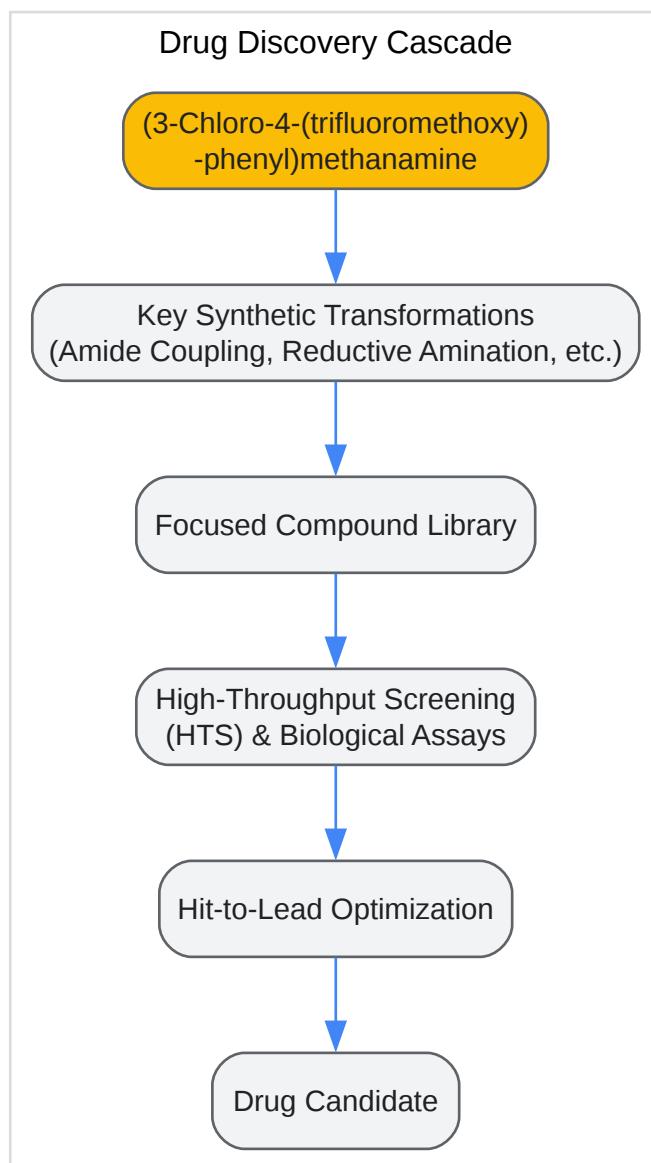
This unique combination makes the title compound a versatile intermediate for creating novel chemical entities, particularly in oncology and other fields where targeted therapies are paramount.[6]

Physicochemical and Spectroscopic Profile

Accurate characterization is the foundation of chemical synthesis and application. Below are the key properties and expected spectroscopic signatures for **(3-Chloro-4-(trifluoromethoxy)phenyl)methanamine**.

Physicochemical Properties

Property	Value	Source(s)
CAS Number	771581-60-3	[7] [8]
Molecular Formula	C ₈ H ₇ ClF ₃ NO	[7] [9] [10]
Molecular Weight	225.59 g/mol	[7] [9] [10]
Synonym	3-Chloro-4-(trifluoromethoxy)benzylamine	[7]
Appearance	Solid	[11]


Spectroscopic Data (Predicted and Reported Analogs)

Technique	Expected Signature
¹ H NMR	Signals corresponding to the aromatic protons (typically in the δ 7.2-7.5 ppm range) will exhibit a characteristic splitting pattern (doublet, doublet of doublets) due to their coupling. A singlet corresponding to the two benzylic protons (-CH ₂ NH ₂) is expected around δ 3.8-4.0 ppm. A broad singlet for the amine protons (-NH ₂) will also be present.
¹³ C NMR	Aromatic carbons will appear in the δ 120-150 ppm region. The trifluoromethoxy carbon will show a characteristic quartet due to coupling with the fluorine atoms ($J \approx 250$ -270 Hz).[12] The benzylic carbon (-CH ₂) will appear further upfield.
¹⁹ F NMR	A sharp singlet is expected for the three equivalent fluorine atoms of the trifluoromethoxy group, typically in the range of δ -58 to -65 ppm. [12]
IR Spectroscopy	Characteristic peaks for N-H stretching (around 3300-3400 cm ⁻¹), C-H stretching (aromatic and aliphatic), C=C aromatic ring stretching (around 1500-1600 cm ⁻¹), and strong C-F and C-O stretching bands.
Mass Spectrometry	The molecular ion peak (M ⁺) should be observable, along with a characteristic M+2 peak with approximately one-third the intensity, confirming the presence of a single chlorine atom.

Synthesis and Purification

The synthesis of **(3-Chloro-4-(trifluoromethoxy)phenyl)methanamine** typically involves the conversion of a more readily available precursor. A common and reliable strategy is the

amination of the corresponding benzyl bromide. This can be achieved effectively via the Gabriel synthesis, which prevents over-alkylation and yields the primary amine cleanly after deprotection.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 4-Chloro-3-(trifluoromethoxy)benzylamine | 916210-69-0 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbino.com]
- 7. calpaclab.com [calpaclab.com]
- 8. 3-Chloro-4-(trifluoromethoxy)phenylamine | Sigma-Aldrich [sigmaaldrich.com]
- 9. (3-chloro-4-(trifluoromethoxy)phenyl)methanamine [m.chemicalbook.com]
- 10. (3-chloro-4-(trifluoromethoxy)phenyl)methanamine [chemicalbook.com]
- 11. 3-Chloro-4-(trifluoromethoxy)phenylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 12. rsc.org [rsc.org]
- To cite this document: BenchChem. [(3-CHLORO-4-(TRIFLUOROMETHOXY)PHENYL)METHANAMINE CAS number 771581-60-3]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1395227#3-chloro-4-trifluoromethoxy-phenyl-methanamine-cas-number-771581-60-3>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com